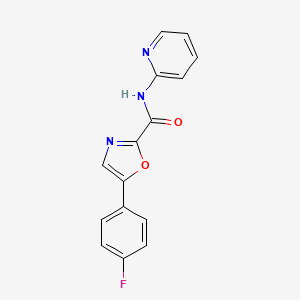
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a fluorophenyl group, a pyridinyl group, and an oxazole ring, making it a versatile scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the oxazole ring.
Attachment of the Pyridinyl Group: This is usually accomplished through a coupling reaction, such as a Suzuki or Heck coupling, where the pyridinyl group is attached to the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and oxazole rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridinyl and oxazole rings.
Reduction: Reduced forms of the carboxamide group, such as amines.
Substitution: Substituted derivatives of the fluorophenyl group.
Scientific Research Applications
5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide
- 5-(4-bromophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide
- 5-(4-methylphenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide
Uniqueness
Compared to its analogs, 5-(4-fluorophenyl)-N-(pyridin-2-yl)-1,3-oxazole-2-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets, often enhancing its pharmacological profile.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-pyridin-2-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-6-4-10(5-7-11)12-9-18-15(21-12)14(20)19-13-3-1-2-8-17-13/h1-9H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERSVOOLWQQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)
![4-[(1H-imidazol-1-yl)methyl]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B6501589.png)
![N-(1-benzylpiperidin-4-yl)-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501590.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6501605.png)
![N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6501606.png)
![2-{[(4-chlorophenyl)carbamoyl]amino}-N-cycloheptyl-1,3-thiazole-4-carboxamide](/img/structure/B6501607.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B6501628.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6501630.png)
![2-{[(3-chlorophenyl)carbamoyl]amino}-N-cyclohexyl-1,3-thiazole-4-carboxamide](/img/structure/B6501641.png)
![2-{[(3-chlorophenyl)carbamoyl]amino}-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B6501642.png)
![N-[(furan-2-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6501649.png)
![1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B6501654.png)
